Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester is a chemical compound with a unique structure that includes a tert-butyl group, a methylsulfanyl group, and a methanimidoyl group
Preparation Methods
The synthesis of Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with a suitable methylsulfanyl-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its functional groups. The methylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the tert-butyl group provides steric hindrance that can influence the compound’s reactivity. The methanimidoyl group can form covalent bonds with target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester can be compared with other similar compounds such as:
tert-butyl N-[(methylsulfanyl)propan-2-yl]carbamate: Similar structure but with a different alkyl chain length.
tert-butyl N-[(methylsulfanyl)thiazol-5-yl]carbamate: Contains a thiazole ring instead of a methanimidoyl group.
Properties
Molecular Formula |
C7H14N2O2S |
---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
tert-butyl N-(C-methylsulfanylcarbonimidoyl)carbamate |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10) |
InChI Key |
QNNVPHNPWRBCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)SC |
Origin of Product |
United States |
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